(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3
Description
The compound “(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3” (CAS: 1246818-78-9) is a deuterated analog of a fluorinated oxazole derivative. Its molecular formula is C₁₇H₁₃D₃FNO₃S, with deuterium substitution at three positions, likely enhancing metabolic stability compared to non-deuterated counterparts . It belongs to the Florfenicol family, a class of antibiotics, and is primarily used in research due to its controlled status and restricted shelf life .
Properties
IUPAC Name |
(4S,5R)-4-deuterio-4-[dideuterio(fluoro)methyl]-5-(4-methylsulfonylphenyl)-2-phenyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c1-23(20,21)14-9-7-12(8-10-14)16-15(11-18)19-17(22-16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3/t15-,16-/m1/s1/i11D2,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZCJDBNQOWJJF-KNVWENERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C3=CC=CC=C3)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@H](OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C)C([2H])([2H])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747807 | |
| Record name | (4S,5R)-4-[Fluoro(~2~H_2_)methyl]-5-[4-(methanesulfonyl)phenyl]-2-phenyl(4-~2~H)-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-78-9 | |
| Record name | (4S,5R)-4-[Fluoro(~2~H_2_)methyl]-5-[4-(methanesulfonyl)phenyl]-2-phenyl(4-~2~H)-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3 (CAS: 1246818-78-9) is a fluorinated oxazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C17H16FNO3S
- Molecular Weight : 333.38 g/mol
- Structural Features : The compound features a fluoromethyl group and a methylsulfonyl phenyl group, which are critical for its biological activity.
Biological Activity Overview
The biological activities of oxazole derivatives, including the target compound, are influenced by their structural characteristics. Studies have shown that modifications in the oxazole ring can significantly affect their antimicrobial and anticancer efficacy.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit varying degrees of antibacterial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected oxazole derivatives, including those related to the target compound:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 1-16 | Gram-positive bacteria |
| Other Oxazoles | 1.6 - 16 | Various bacterial strains including E. coli and A. baumannii |
In a study focusing on binaphthyl-based oxazoles, the fluoromethyl derivative demonstrated notable antibacterial activity with MICs as low as 4 µg/mL against E. coli .
Anticancer Activity
The anticancer potential of oxazole derivatives has also been explored. Preliminary studies suggest that certain structural modifications enhance cytotoxic effects against various cancer cell lines. For instance, molecular docking studies indicate that fluorinated oxazoles can interact effectively with target proteins involved in cancer progression .
Case Studies
- Antimicrobial Efficacy : A study reported the synthesis of several oxazole derivatives, where the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics .
- Cytotoxicity Assessment : In vitro assays demonstrated that the target compound showed moderate cytotoxicity against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .
The biological activity of this compound is thought to involve:
- Inhibition of Enzymatic Pathways : The presence of electron-withdrawing groups like fluorine enhances interactions with target enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are implicated in inflammation and cancer .
- Disruption of Cellular Processes : By interfering with protein-ligand interactions at the cellular level, this compound may inhibit critical pathways involved in bacterial survival and cancer cell proliferation .
Scientific Research Applications
Research indicates that this compound may exhibit various pharmacological activities, including:
- Anticancer Properties : Preliminary studies suggest that fluorinated oxazoles can inhibit tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Effects : Compounds similar to (4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3 have shown promise in reducing inflammation in preclinical models.
- Antimicrobial Activity : There is evidence suggesting that oxazole derivatives possess antimicrobial properties, which could be beneficial for developing new antibiotics.
Applications in Pharmaceutical Research
The compound's structural characteristics make it a candidate for various applications in drug discovery and development:
Drug Development
Due to its potential biological activities, this compound can be explored as a lead compound in the development of new therapeutics targeting cancer and inflammatory diseases.
Structure-Activity Relationship Studies
Researchers can utilize this compound to investigate the relationship between its chemical structure and biological activity. Modifications to the oxazole ring or substituents may lead to enhanced efficacy or reduced toxicity.
Synthesis of Analogues
The synthesis of analogues with varying fluorination patterns or substituent groups can provide insights into optimizing pharmacological properties.
Case Studies
Several studies have highlighted the potential of fluorinated oxazoles in medicinal chemistry:
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that a related fluorinated oxazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cancer proliferation .
Case Study 2: Anti-inflammatory Effects
Research conducted by Smith et al. demonstrated that a similar compound reduced pro-inflammatory cytokine levels in vitro and in vivo models of arthritis. The study concluded that these compounds could serve as novel anti-inflammatory agents .
Case Study 3: Antimicrobial Properties
In a recent investigation, a series of oxazole derivatives were tested for their antimicrobial activity against resistant bacterial strains. The results indicated that certain modifications led to enhanced potency against Gram-positive bacteria .
Comparison with Similar Compounds
Structural and Functional Analogues
Deuterated Analogues
- Thiamphenicol-d3 (PA STI 032500): Formula: C₁₇H₁₄D₃NO₄ Key Differences: Replaces the fluoromethyl group with an oxazolemethanol moiety. Impact: Reduced electronegativity and altered solubility compared to the target compound. Deuterium substitution similarly enhances metabolic stability .
- Non-Deuterated Parent Compound (TR-F593640): Formula: C₁₇H₁₆FNO₃S (lacks deuterium). Key Differences: Absence of deuterium increases susceptibility to metabolic degradation. Pharmacological Relevance: Used as a reference for studying deuterium effects on pharmacokinetics .
Halogen-Substituted Analogues
Compounds 4 (chlorophenyl) and 5 (bromophenyl) from and :
- General Structure : 4-(4-Halophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Key Differences: Halogen Substituents: Cl (Compound 4) vs. Br (Compound 5). Conformational Similarities: Isostructural with triclinic symmetry but differ in crystal packing due to halogen size .
Methylsulfonylphenyl Derivatives
- Florfenicol Intermediate (Compound I): Formula: C₁₂H₁₂Cl₂FNO₃S. Key Differences: Lacks the phenyl-oxazole backbone but shares the methylsulfonylphenyl group. Synthetic Relevance: Used in Florfenicol synthesis via chlorination and fluorination steps .
Structural Comparison Table
Pharmacological and Chemical Properties
- Deuterium Effect: The target compound’s deuterated positions likely reduce metabolic clearance, extending half-life compared to non-deuterated versions .
- Halogen Impact : Chlorine (Compound 4) and bromine (Compound 5) influence electronic properties and binding affinity. Bromine’s larger size may enhance hydrophobic interactions but reduce solubility .
- Functional Group Influence :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high stereochemical purity in the synthesis of (4S,5R)-configured oxazole derivatives?
- Methodological Answer: A three-step synthesis protocol can be adapted from analogous oxazole derivatives, starting with enantiomerically pure precursors like (S)-(+)-2-phenylglycinol. Key steps include cyclization under controlled conditions (e.g., using APS as an initiator) and purification via recrystallization or chiral chromatography. Stereochemical integrity is maintained by optimizing reaction temperature and solvent polarity, as demonstrated in the synthesis of (S)-diphenyl-4,5-dihydrooxazole derivatives with >99% enantiomeric excess . Characterization via polarimetry, NMR, and IR ensures stereochemical validation.
Q. How can deuterium labeling (d3) impact the characterization of this compound using NMR spectroscopy?
- Methodological Answer: The deuterium atoms in the fluoromethyl group (d3) will suppress proton signals in that region, simplifying the NMR spectrum. Use deuterated solvents (e.g., CDCl₃) to avoid interference. Compare -NMR spectra of non-deuterated analogs to identify residual proton signals and confirm labeling efficiency. For quantitative analysis, -NMR or -NMR may supplement data .
Q. What experimental precautions are critical for handling sulfonyl-containing oxazole derivatives?
- Methodological Answer: Sulfonyl groups are moisture-sensitive. Store the compound under inert gas (e.g., argon) in anhydrous solvents. Monitor reaction conditions for potential hydrolysis byproducts using TLC or HPLC. Safety protocols for handling fluorinated compounds (e.g., PPE, fume hoods) should align with guidelines for similar structures, as noted in safety data sheets for 4,5-dihydrooxazole analogs .
Advanced Research Questions
Q. How can flow chemistry optimize the oxidation step in synthesizing the methylsulfonylphenyl moiety?
- Methodological Answer: Continuous-flow reactors enhance safety and yield for oxidation reactions. Adapt the Omura-Sharma-Swern oxidation protocol (used in diphenyldiazomethane synthesis) by replacing traditional batch reactors. Optimize parameters (residence time, temperature) via Design of Experiments (DoE) to minimize side reactions. In-line FTIR or UV-vis monitoring enables real-time adjustments, improving reproducibility .
Q. What computational methods predict the metabolic stability of the deuterated fluoromethyl group?
- Methodological Answer: Perform density functional theory (DFT) calculations to assess bond dissociation energies (BDEs) of C-D vs. C-H bonds. Compare with in vitro microsomal stability assays using liver microsomes. Isotope effects (e.g., ) can be modeled using software like Gaussian or ORCA. Cross-validate predictions with LC-MS/MS metabolite profiling .
Q. How do crystal packing interactions influence the stability of this compound?
- Methodological Answer: Conduct single-crystal X-ray diffraction studies to analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonding). Compare with structurally related compounds, such as 5-(4-fluorophenyl)-pyrazole derivatives, where fluorophenyl groups enhance lattice stability via halogen bonding. Thermal gravimetric analysis (TGA) and DSC further correlate structural features with decomposition profiles .
Q. What strategies resolve contradictions in reaction yields during scale-up?
- Methodological Answer: Apply statistical modeling (e.g., response surface methodology) to identify critical variables (e.g., mixing efficiency, reagent stoichiometry). Pilot studies using controlled synthesis of polycationic copolymers (e.g., P(CMDA-DMDAAC)s) demonstrate how scaling affects yield. Use PAT (Process Analytical Technology) tools like ReactIR to detect intermediates and optimize quenching steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
